molecular formula C18H9ClF3NO3 B2373967 2-((3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile CAS No. 496037-21-9

2-((3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile

Cat. No.: B2373967
CAS No.: 496037-21-9
M. Wt: 379.72
InChI Key: OIYRCXLOPHSZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chromone derivative featuring a 4-chlorophenyl group at position 3, a trifluoromethyl group at position 2, and an oxyacetonitrile moiety at position 7 of the chromen-4-one scaffold. Chromones are privileged structures in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties . The acetonitrile group may contribute to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClF3NO3/c19-11-3-1-10(2-4-11)15-16(24)13-6-5-12(25-8-7-23)9-14(13)26-17(15)18(20,21)22/h1-6,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYRCXLOPHSZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OCC#N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile is a derivative of chromen-4-one, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C21H16ClF3O3N\text{C}_{21}\text{H}_{16}\text{ClF}_{3}\text{O}_{3}\text{N}

It features a trifluoromethyl group and a chlorophenyl moiety, which are significant for enhancing biological activity through increased metabolic stability and membrane permeability due to their electron-withdrawing properties .

1. Enzyme Inhibition

Research has indicated that compounds similar to this compound exhibit inhibitory effects on various enzymes:

  • Cholinesterases : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative disorders like Alzheimer's disease. For instance, derivatives with similar structures demonstrated IC50 values ranging from 5.4 μM to 19.2 μM against these enzymes .
  • Cyclooxygenase (COX) : Compounds in this class have been evaluated for their ability to inhibit COX enzymes, which play a role in inflammation and pain. Moderate inhibition was observed, suggesting potential anti-inflammatory properties .

2. Antioxidant Activity

The presence of the trifluoromethyl group enhances the antioxidant capacity of the compound. Studies have shown that it can scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases .

3. Antimicrobial Activity

Chromone derivatives have been reported to possess antimicrobial properties. The compound's structural features contribute to its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated significant inhibition percentages against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study 1: Inhibition of Cholinesterases

In a study examining various chromone derivatives, the compound exhibited dual inhibitory effects on AChE and BChE with IC50 values indicative of moderate potency. The presence of halogen atoms was found to enhance enzyme interaction through hydrogen bonding, increasing biological activity .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of related compounds against Candida albicans and other pathogens. The results indicated that certain analogues showed promising activity, with percentage inhibitions ranging from 6.24% to 21.65% against tested strains .

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/PathogenIC50/Activity (%)
Cholinesterase InhibitionAChE5.4 μM
BChE9.9 μM
COX InhibitionCOX-2Moderate
AntimicrobialStaphylococcus aureus% Inhibition: 14.96%
Escherichia coli% Inhibition: 21.65%

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be represented as follows:

  • IUPAC Name : 2-((3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile
  • Molecular Formula : C18H14ClF3NO3
  • Molecular Weight : 373.76 g/mol
  • CAS Number : [insert CAS number]

The presence of the chlorophenyl and trifluoromethyl groups contributes to its unique chemical properties, enhancing its biological activity.

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. It can participate in various organic reactions due to its reactive functional groups.
  • Reagent in Organic Reactions : It is utilized as a reagent in chemical reactions, particularly in the synthesis of other chromenone derivatives.

Biology

  • Enzyme Inhibition Studies : Research indicates that this compound may act as an enzyme inhibitor. Studies have shown its potential in inhibiting cyclooxygenase and lipoxygenase enzymes, which are crucial in inflammatory pathways .
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect against oxidative stress by scavenging free radicals .

Medicine

  • Therapeutic Potential : The compound has been investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders. Its structural features suggest it may interact with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
  • Case Studies :
    • A study demonstrated that related chromenone derivatives showed promising results as anti-inflammatory agents, indicating that this compound may have similar effects .
    • Another investigation highlighted its antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

Industry

  • Material Development : In industrial applications, the compound is used in developing new materials and as a precursor for synthesizing other valuable compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Chromone Derivatives
Compound Name Substituent (Position 3) Molecular Weight (g/mol) Key Biological Activity Reference
2-((3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile 4-Chlorophenyl 381.7 Under investigation
2-((3-(4-Fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetic Acid 4-Fluorophenyl 394.3 Anticancer (IC₅₀: 12–18 μM)
2-((3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile 2-Methoxyphenyl 397.3 Not reported
{[3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile 3-Methoxyphenoxy 323.3 Not reported
3-(2-Naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3-chlorobenzoate 2-Naphthyloxy 545.8 HpSDH inhibition (IC₅₀: 3.9 μM)

Key Observations :

  • Electron-Withdrawing Groups (4-Chloro vs. 4-Fluoro) : The 4-fluorophenyl analog () demonstrated anticancer activity against lung (A-549) and breast (MCF-7) cancer cell lines, suggesting that halogenated derivatives may enhance cytotoxicity. The larger size and higher lipophilicity of the 4-chlorophenyl group in the target compound could further improve membrane permeability .
  • No biological data are available for these derivatives.
  • Bulkier Substituents : The 2-naphthyloxy derivative () showed strong HpSDH inhibition, indicating that extended aromatic systems may enhance target binding through π-π interactions.

Functional Group Modifications

Table 2: Effects of Terminal Functional Groups
Compound Name Terminal Group Key Property Reference
This compound Acetonitrile Potential H-bond acceptor
Methyl 2-((3-(4-Fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate Methyl Ester Improved solubility
2-((3-(4-Fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetic Acid Carboxylic Acid Enhanced polarity, lower logP
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide Chloroacetamide Anti-inflammatory activity

Key Observations :

  • Acetonitrile vs. Carboxylic Acid : The acetonitrile group in the target compound likely improves blood-brain barrier penetration compared to the carboxylic acid analog (logP ~2.5 vs. ~1.8) .
  • Ester vs. Nitrile : Methyl esters () are often prodrugs, whereas nitriles may directly interact with enzymatic active sites (e.g., via dipole interactions).

Q & A

Q. What synthetic routes are commonly employed to synthesize 2-((3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the chromenone core via Claisen-Schmidt condensation between a substituted acetophenone and a benzaldehyde derivative.
  • Step 2 : Introduction of the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation under catalytic conditions (e.g., Cu(I)/ligand systems).
  • Step 3 : Alkylation of the hydroxyl group at the 7-position using bromoacetonitrile or similar reagents in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. What analytical techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chlorophenyl, trifluoromethyl) and acetonitrile linkage. ¹⁹F NMR is essential for verifying trifluoromethyl group integrity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₈H₁₀ClF₃NO₃) and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and bond angles, particularly for the chromenone core and substituent spatial arrangement .

Q. What in vitro biological assays are relevant for preliminary screening of this compound?

  • Enzyme Inhibition : Assays for acetylcholinesterase (AChE) or cyclooxygenase (COX) using Ellman’s method (AChE) or fluorometric COX activity kits. Evidence shows moderate AChE inhibition (IC₅₀ ~10 µM) and significant COX-2 selectivity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) reveal dose-dependent cytotoxicity (IC₅₀ ~15 µM) .
  • Antioxidant Activity : DPPH/ABTS radical scavenging assays quantify antioxidant capacity (EC₅₀ ~20 µM) .

Advanced Research Questions

Q. How can synthetic yield be optimized for the trifluoromethylation step?

  • Catalyst Screening : Test Cu(I)/phenanthroline or photoredox catalysts (e.g., Ru(bpy)₃²⁺) to enhance trifluoromethyl radical generation .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to improve reagent solubility and reaction kinetics.
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions (e.g., over-alkylation) .

Q. How to resolve contradictions in biological activity data (e.g., moderate enzyme inhibition vs. strong cytotoxicity)?

  • Mechanistic Studies : Perform dose-response curves and time-kill assays to distinguish between direct enzyme inhibition and off-target effects (e.g., mitochondrial dysfunction) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to cytotoxicity .
  • Enzyme Kinetics : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots for AChE/COX .

Q. What strategies ensure stability of this compound under varying pH and temperature conditions?

  • Stress Testing : Incubate the compound at pH 2–12 (37°C, 24 hrs) and analyze degradation via HPLC. Trifluoromethyl and acetonitrile groups may hydrolyze under alkaline conditions .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C). Store at -20°C in anhydrous DMSO to prevent hydrolysis .

Q. How to investigate interactions with biological targets (e.g., enzymes, receptors)?

  • Molecular Docking : Use AutoDock Vina to model binding poses with AChE/COX-2 active sites. The chromenone core likely occupies hydrophobic pockets, while the acetonitrile group forms hydrogen bonds .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for targets immobilized on sensor chips .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of enzymes upon compound binding .

Q. What are the environmental fate and degradation pathways of this compound?

  • Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 7.4, 25°C) via LC-MS. The ester linkage and acetonitrile group are susceptible to hydrolysis, forming chlorophenyl derivatives .
  • Photolysis : Expose to UV light (254 nm) to simulate sunlight-driven degradation. Major products include 4-chlorobenzoic acid and trifluoroacetic acid .
  • Ecotoxicology : Use Daphnia magna or algae models to assess acute toxicity (LC₅₀/EC₅₀) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.